molecular formula C15H16O3 B12744230 Fomajorin D CAS No. 85533-03-5

Fomajorin D

Cat. No.: B12744230
CAS No.: 85533-03-5
M. Wt: 244.28 g/mol
InChI Key: PKEYQFBXSBAZRB-UHFFFAOYSA-N
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Description

Fomajorin D is a metabolite derived from the fungus Fomes annosus (Fr.) Cooke.

Preparation Methods

Synthetic Routes and Reaction Conditions: Fomajorin D can be synthesized through regioselective [2 + 2 + 2] alkyne cyclotrimerizations of diynes with alkynes. This method involves the cyclization of trans, trans-farnesyl pyrophosphate, a humulene-type precursor . The reaction conditions typically include the use of specific catalysts and controlled environments to ensure the desired regioselectivity and yield .

Industrial Production Methods: Industrial production of this compound is not extensively documented, but it is likely to involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of precursors and the efficiency of the reaction conditions .

Chemical Reactions Analysis

Types of Reactions: Fomajorin D undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are carefully controlled to achieve the desired outcomes, such as specific temperature, pressure, and pH levels .

Major Products Formed: The major products formed from the reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Comparison with Similar Compounds

Properties

CAS No.

85533-03-5

Molecular Formula

C15H16O3

Molecular Weight

244.28 g/mol

IUPAC Name

9-hydroxy-5,7,7-trimethyl-6,8-dihydrocyclopenta[g]isochromen-1-one

InChI

InChI=1S/C15H16O3/c1-8-9-4-5-18-14(17)12(9)13(16)11-7-15(2,3)6-10(8)11/h4-5,16H,6-7H2,1-3H3

InChI Key

PKEYQFBXSBAZRB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=COC(=O)C2=C(C3=C1CC(C3)(C)C)O

Origin of Product

United States

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